![molecular formula C17H15N3 B14152013 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline typically involves the reaction of quinoline derivatives with benzylhydrazine. One common method includes the condensation of 2-benzylhydrazinylidene with 6-formylquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are commonly used to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimalarial, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications
Mécanisme D'action
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal and industrial chemistry.
2-Phenylquinoline: Known for its anticancer and antimicrobial activities.
6-Methylquinoline: Used in the synthesis of dyes and as a precursor for other heterocyclic compounds
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its benzylhydrazinylidene moiety enhances its ability to form stable complexes with metal ions, making it a valuable compound for various applications in chemistry and biology .
Propriétés
Formule moléculaire |
C17H15N3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C17H15N3/c1-2-5-14(6-3-1)12-19-20-13-15-8-9-17-16(11-15)7-4-10-18-17/h1-11,13,19H,12H2/b20-13+ |
Clé InChI |
KXVUUUGQERAIMJ-DEDYPNTBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN/N=C/C2=CC3=C(C=C2)N=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CNN=CC2=CC3=C(C=C2)N=CC=C3 |
Solubilité |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
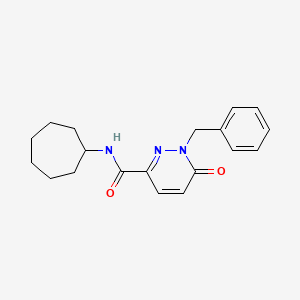
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
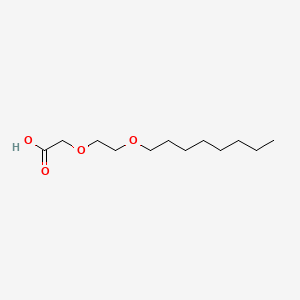
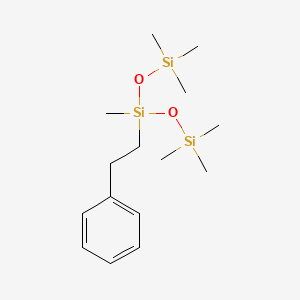
![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)
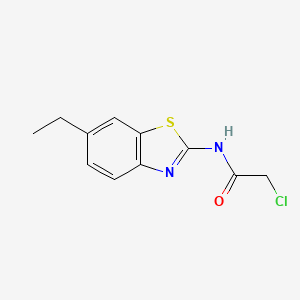
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
![2-Cyano-2-[(e)-phenyldiazenyl]acetamide](/img/structure/B14151991.png)
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
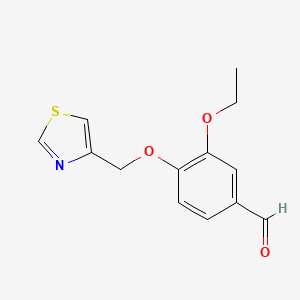
![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
